2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine
Description
2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine is an organic compound that features a phenyl group and a pyrazine ring attached to an ethanamine backbone
Properties
IUPAC Name |
2-phenyl-2-pyrazin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-8-11(10-4-2-1-3-5-10)12-9-14-6-7-15-12/h1-7,9,11H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIJZPWXXDJLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-bromoacetophenone with pyrazine-2-carboxamide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Synthetic Derivatives via Amide Formation
The primary amine undergoes condensation with carboxylic acids or acid chlorides to form carboxamide derivatives. For example:
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Reaction with 5-bromothiophene-2-carboxylic acid (analogous to ):
Yields for similar reactions range from 37–72% , depending on the substituent’s electronic nature (electron-donating groups improve yields) .
| Reaction Partner | Product | Yield (%) | Reference |
|---|---|---|---|
| 5-Bromothiophene-2-carboxylic acid | N-(Pyrazin-2-yl)thiophene-2-carboxamide | 75 | |
| Aryl boronic acids | Suzuki-coupled derivatives | 37–72 |
Suzuki–Miyaura Cross-Coupling Reactions
The pyrazine ring can participate in palladium-catalyzed cross-coupling if halogenated. While the parent compound lacks halogens, brominated analogs (e.g., 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide) undergo coupling with aryl/heteroaryl boronic acids :
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Conditions : Pd(PPh), KPO, 1,4-dioxane, 85°C.
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Key observation : Electron-donating substituents on boronic acids enhance yields (e.g., 4-methoxy phenyl: 72%) .
Coordination Chemistry and Metal Complexation
The pyrazine nitrogen and amine group enable chelation with transition metals:
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Pd(II) complexes : Used in catalytic oxidation of alkenes (e.g., allylic C–H bond activation) .
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Mn(III) complexes : Reported for enantioselective epoxidation of olefins with up to 1000 turnover numbers (TONs) .
Salt Formation and Acid-Base Reactions
The amine forms stable salts with mineral or organic acids, aiding purification:
Oxidation and Redox Behavior
Computational studies (DFT) on similar pyrazine derivatives reveal:
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HOMO-LUMO gaps : 3.88–4.50 eV, indicating moderate reactivity .
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Electrophilicity index (ω) : Ranges from 1.12–1.98 eV, suggesting susceptibility to nucleophilic attack .
NMR Spectral Correlations
The NMR chemical shifts of derivatives correlate with substituent effects:
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Pyrazine protons : δ 8.6–9.4 ppm (deshielded due to electron-withdrawing nature) .
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Amine protons : δ 1.2–2.1 ppm (broad singlet, solvent-dependent) .
Biological Derivatization
Hybridization with triazoles or pyrimidines enhances bioactivity :
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Antitubercular analogs : Pyrazine-triazole hybrids show MIC values <1 µM against Mycobacterium tuberculosis .
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Antifibrotic activity : Pyrimidine derivatives inhibit collagen synthesis (IC ~45 µM) .
Theoretical Reactivity Parameters
DFT calculations for analogous systems predict:
| Parameter | Value Range | Significance |
|---|---|---|
| Chemical hardness (η) | 1.94–2.25 eV | Indicates resistance to electron transfer |
| Hyperpolarizability | 8583 Hartrees | Suggests strong nonlinear optical (NLO) activity |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of pyrazine, including 2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine, exhibit promising anticancer properties. A study evaluating a series of pyrazine derivatives showed that these compounds can inhibit the growth of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The lead compound from this series exhibited IC50 values ranging from 0.98 to 1.28 µM, indicating potent antiproliferative activity .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of critical signaling pathways such as c-Met and VEGFR-2. These pathways are essential for tumor growth and angiogenesis. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating these pathways .
Enzyme Inhibition
Dihydrofolate Reductase (DHFR) Inhibition
The compound has been investigated for its potential as an inhibitor of dihydrofolate reductase, an enzyme crucial for DNA synthesis and repair in rapidly dividing cells, such as cancer cells. Molecular docking studies suggest that this compound binds effectively to the active site of DHFR, showcasing a promising avenue for developing new anticancer therapies .
DNA Gyrase Inhibition
Additionally, this compound has demonstrated inhibitory activity against DNA gyrase, an enzyme involved in DNA replication and transcription. This property further supports its potential use in developing antimicrobial agents, particularly against bacterial infections .
Neuropharmacology
Potential in Neurological Disorders
Emerging research suggests that compounds similar to this compound may have applications in treating neurological disorders due to their ability to cross the blood-brain barrier (BBB). Studies focusing on structural modifications have indicated that certain derivatives improve BBB penetration while maintaining low cardiotoxicity . This characteristic is crucial for developing treatments for conditions like glioblastoma, where effective drug delivery to the central nervous system is essential.
Data Tables
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Case Studies
Case Study: Anticancer Efficacy
In a recent study published in Frontiers in Chemistry, researchers synthesized a series of pyrazine derivatives, including this compound, and evaluated their anticancer efficacy against several cell lines. The study found that these compounds not only inhibited cell proliferation but also induced apoptosis through targeted signaling pathways .
Case Study: Enzyme Interaction
Another investigation focused on the interaction of this compound with dihydrofolate reductase and DNA gyrase. Molecular docking simulations revealed strong binding affinities, suggesting that further development could lead to effective inhibitors for both cancer treatment and bacterial infections .
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)ethanamine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Pyrazin-2-amine: Contains a pyrazine ring but lacks the phenyl and ethanamine groups.
1-Phenyl-2-(pyridin-2-yl)ethan-1-one: Similar structure but with a ketone group instead of an amine group
Uniqueness
2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine is unique due to the combination of its phenyl and pyrazine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various synthetic and research applications.
Biological Activity
2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine, a compound belonging to the class of phenylethylamines, has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a phenyl group and a pyrazine moiety, which are critical for its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. The following mechanisms have been proposed:
- Dopaminergic Activity : Some studies suggest that the compound may affect dopamine receptors, potentially influencing mood and cognitive functions.
- Antioxidant Properties : The presence of the pyrazine ring is associated with antioxidant activity, which could protect cells from oxidative stress.
- Antimicrobial Effects : Preliminary investigations show potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several case studies have explored the biological effects of compounds related to this compound:
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Antioxidant Activity Study :
A study evaluated the antioxidant capacity of various pyrazine derivatives, including this compound. The results indicated significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells . -
Antimicrobial Evaluation :
In vitro assays demonstrated that derivatives of this compound exhibited notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes . -
Neuropharmacological Assessment :
A pharmacological study investigated the effects on dopaminergic signaling pathways. The findings suggested that this compound could enhance dopamine release in neuronal cultures, indicating its potential use in treating neurological disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
